Diethyl 2-(n-Butyl-d9)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

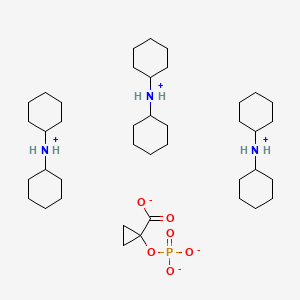

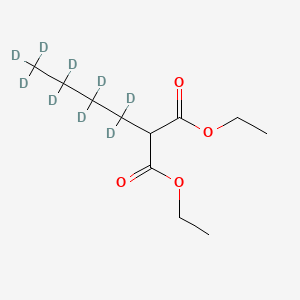

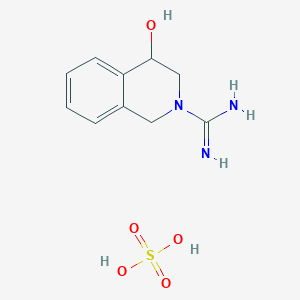

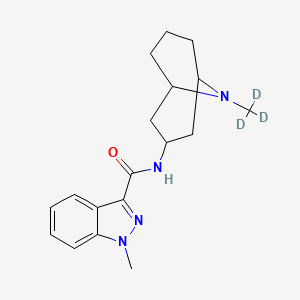

Diethyl 2-(n-Butyl-d9)malonate is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of diethyl malonate, where the n-butyl group is fully deuterated. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and studying various biochemical and chemical processes.

科学的研究の応用

Diethyl 2-(n-Butyl-d9)malonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including peptide deformylase inhibitors.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of dyes, fragrances, and agrochemicals

作用機序

Target of Action

Diethyl 2-(n-Butyl-d9)malonate, also known as Diethyl 2-n-Butylmalonate-d9, is a biochemical used in proteomics research . .

Mode of Action

It is known that the unlabelled analogue, Diethyl 2-n-Butylmalonate, is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives . These derivatives act as peptide deformylase inhibitors against drug-resistant bacteria . .

Pharmacokinetics

The compound is soluble in Acetone, Chloroform, DMSO, Ethyl Acetate, and Methanol , which suggests it may have good bioavailability.

Result of Action

As mentioned, its unlabelled analogue is used in the synthesis of peptide deformylase inhibitors , which could suggest potential antimicrobial effects.

Action Environment

Safety and Hazards

Diethyl malonate is classified as a combustible liquid and causes serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or alcohol-resistant foam for extinction .

将来の方向性

Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide . It is also used to study the phase transfer catalysis (PTC) technique . Future research could explore more applications of Diethyl 2-(n-Butyl-d9)malonate in the field of medicine and chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Diethyl 2-(n-Butyl-d9)malonate involves several steps:

Formation of Sodium Ethoxide: Ethanol reacts with sodium to produce sodium ethoxide.

Generation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The absence of a catalyst in the reaction reduces the production cost and simplifies the purification process .

化学反応の分析

Types of Reactions: Diethyl 2-(n-Butyl-d9)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position to form substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Decarboxylation: Heating in the presence of aqueous acid facilitates the decarboxylation process.

Major Products:

Substituted Malonates: Formed through alkylation reactions.

Malonic Acid Derivatives: Resulting from hydrolysis.

Substituted Acetic Acids: Produced via decarboxylation.

特性

IUPAC Name |

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFNBGRHCUORR-GQWSVURBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661920 |

Source

|

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-34-6 |

Source

|

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)